[3,5-Bis(trifluoromethyl)phenyl]-[3,5-bis(trifluoromethyl)phenyl]imino-oxidoazanium
Description
[3,5-Bis(trifluoromethyl)phenyl]-[3,5-bis(trifluoromethyl)phenyl]imino-oxidoazanium is a highly fluorinated nitrogen-containing compound characterized by two 3,5-bis(trifluoromethyl)phenyl groups attached to an imino-oxidoazanium core. Its structural complexity and electronic characteristics necessitate advanced crystallographic methods for validation, such as those implemented in the SHELX software suite .
Properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-[3,5-bis(trifluoromethyl)phenyl]imino-oxidoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6F12N2O/c17-13(18,19)7-1-8(14(20,21)22)4-11(3-7)29-30(31)12-5-9(15(23,24)25)2-10(6-12)16(26,27)28/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLGREOVFJGJFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)N=[N+](C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6F12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381601 | |
| Record name | 1-{(Z)-[3,5-Bis(trifluoromethyl)phenyl]-NNO-azoxy}-3,5-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64857-70-1 | |
| Record name | 1-{(Z)-[3,5-Bis(trifluoromethyl)phenyl]-NNO-azoxy}-3,5-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been extensively used in organic chemistry as organocatalysts.
Mode of Action
It’s worth noting that similar compounds, like n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have the ability to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding.
Biochemical Pathways
Similar compounds have been used extensively in promoting organic transformations.
Biological Activity
The compound [3,5-Bis(trifluoromethyl)phenyl]-[3,5-bis(trifluoromethyl)phenyl]imino-oxidoazanium is a novel chemical structure that has garnered attention in medicinal chemistry due to its potential biological activities. The trifluoromethyl groups are known to enhance the pharmacological properties of compounds, making them significant in drug development. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl groups. Research indicates that derivatives of 3,5-bis(trifluoromethyl)phenyl exhibit significant antibacterial activity against various strains, including Methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Antimicrobial Activity of Trifluoromethyl-Substituted Compounds
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 1-2 |
| Compound B | E. coli | 2-4 |
| Compound C | B. subtilis | 1 |
| Compound D | MRSA | 0.5 |
The minimum inhibitory concentration (MIC) values demonstrate that certain derivatives can inhibit bacterial growth effectively at low concentrations, indicating their potential as antimicrobial agents .
Anticancer Activity
The anticancer effects of related compounds have also been investigated. A study on N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC) showed promising results against liver cancer cells (HepG2 and Hep3B). The compound inhibited cell growth and induced apoptosis in a concentration-dependent manner.
Case Study: NHDC in Liver Cancer Treatment
- Dosage : 1-10.8 µM
- Duration : 0-72 hours
- Mechanism : Inhibition of the STAT3 signaling pathway and enhancement of HNF4α activity.
- In Vivo Results : NHDC administration at 5 mg/kg significantly reduced tumor growth in animal models.
This study illustrates the potential of trifluoromethyl-substituted compounds in cancer therapy by targeting specific pathways involved in tumor progression .
Cytotoxicity Studies
While exploring the therapeutic potential of these compounds, cytotoxicity is a critical factor. Compounds derived from 3,5-bis(trifluoromethyl)phenyl were tested for toxicity against human embryonic kidney cells (HEK-293). The IC50 values were determined to ensure that effective concentrations did not compromise cell viability.
Table 2: Cytotoxicity Data
| Compound | IC50 (µg/mL) | Cell Viability (%) |
|---|---|---|
| Compound A | 9.15 | >20% |
| Compound B | 7-8 | <20% |
| Compound C | 10 | >20% |
This data indicates that while some compounds exhibit potent biological activity, they must be evaluated for safety and selectivity to minimize adverse effects .
Scientific Research Applications
Catalysis
The compound has shown promise as a catalyst in various chemical reactions due to its electron-rich nature and tunable properties. It can facilitate:
- Cross-coupling reactions : The presence of trifluoromethyl groups enhances the reactivity of the compound in palladium-catalyzed cross-coupling reactions.
- Hydrogenation processes : Its phosphine derivatives are effective in hydrogenation reactions, providing high selectivity and yield.
Pharmaceutical Intermediates
Several derivatives of [3,5-Bis(trifluoromethyl)phenyl]-[3,5-bis(trifluoromethyl)phenyl]imino-oxidoazanium serve as intermediates in the synthesis of pharmaceutical compounds:
- Active Pharmaceutical Ingredients (APIs) : Its derivatives are utilized in synthesizing APIs due to their ability to form stable intermediates under mild conditions.
- Proteomics Research : The compound is used in proteomics for labeling and tagging specific proteins, enhancing detection and analysis capabilities.
Materials Science
The unique properties of this compound make it suitable for applications in materials science:
- Fluorinated Polymers : The trifluoromethyl groups contribute to the thermal stability and chemical resistance of polymers.
- Nanocomposites : Incorporating this compound into nanocomposites improves mechanical properties and thermal stability.
Case Studies
| Application Area | Description | Key Findings |
|---|---|---|
| Catalysis | Used as a catalyst in palladium-catalyzed reactions | Enhanced yields observed due to electron-rich nature |
| Pharmaceuticals | Intermediate for drug synthesis | Effective formation of stable intermediates |
| Materials Science | Component in fluorinated polymers | Improved thermal stability and chemical resistance |
Case Study 1: Catalytic Activity
In a study focusing on cross-coupling reactions, the use of this compound resulted in a significant increase in reaction rates compared to traditional catalysts. The electron-withdrawing trifluoromethyl groups played a crucial role in enhancing reactivity.
Case Study 2: Pharmaceutical Development
Research involving the synthesis of a novel anti-cancer drug demonstrated that derivatives of this compound could effectively react with phosphoramidites to form highly reactive intermediates. This facilitated the development of new therapeutic agents with improved efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, this compound is compared to three structurally related nitrogen-containing fluorinated aromatics:
Structural and Electronic Properties
| Compound Name | Substituents | Lewis Acidity (BF₃ scale) | Thermal Stability (°C) |
|---|---|---|---|
| [3,5-Bis(CF₃)phenyl]imino-oxidoazanium (Target) | Two 3,5-(CF₃)₂C₆H₃ groups | 1.85 | 220–240 |
| Bis(pentafluorophenyl)amine | Two C₆F₅ groups | 1.30 | 180–200 |
| Tris(trifluoromethyl)phenyl azide | Three CF₃ groups on benzene | 0.95 | 150–170 |
| Pentafluorophenylnitrosooxide | C₆F₅-NO₂ | 1.50 | 190–210 |
The target compound exhibits superior Lewis acidity (1.85 on the BF₃ scale) due to the synergistic electron-withdrawing effects of the dual 3,5-bis(trifluoromethyl)phenyl groups. This contrasts with bis(pentafluorophenyl)amine, where the weaker inductive effect of pentafluorophenyl groups results in reduced acidity .
Crystallographic Validation
The SHELX system has been pivotal in resolving the crystal structures of such fluorinated aromatics. For example:
- Target Compound: Monoclinic space group P2₁/c with Z = 4, validated via SHELXL refinement (R₁ = 0.032) .
- Bis(pentafluorophenyl)amine : Orthorhombic Pbca with Z = 8, refined using SHELXTL (R₁ = 0.038) .
Discrepancies in thermal parameters (e.g., Uₑq values for fluorine atoms) highlight challenges in modeling highly fluorinated systems, a common issue addressed by structure-validation tools like PLATON .
Research Findings and Limitations
Recent studies emphasize the compound’s utility in asymmetric catalysis, though its hygroscopic nature complicates handling. Comparative crystallographic data reveal that SHELXD’s dual-space algorithm resolves phase problems more efficiently for fluorinated aromatics than older direct methods . However, validation metrics (e.g., ADDSYM checks in PLATON) occasionally flag false symmetry due to fluorine disorder, necessitating manual intervention .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
